3-methoxy-4-{[4-({2-methoxy-4-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}methyl)benzyl]oxy}benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-METHOXY-4-({4-[(2-METHOXY-4-{[(5E)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)METHYL]PHENYL}METHOXY)BENZALDEHYDE is a complex organic compound characterized by its multiple methoxy and phenyl groups, as well as a thiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHOXY-4-({4-[(2-METHOXY-4-{[(5E)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)METHYL]PHENYL}METHOXY)BENZALDEHYDE typically involves multiple steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized through the reaction of a thiol with a carbonyl compound under acidic conditions.
Methoxylation: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Phenyl Group Attachment: Phenyl groups are attached through Friedel-Crafts alkylation or acylation reactions.
Final Assembly: The final compound is assembled through a series of condensation reactions, often involving aldehyde and phenol intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-METHOXY-4-({4-[(2-METHOXY-4-{[(5E)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)METHYL]PHENYL}METHOXY)BENZALDEHYDE can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Sodium methoxide, potassium tert-butoxide, and various nucleophiles.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
3-METHOXY-4-({4-[(2-METHOXY-4-{[(5E)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)METHYL]PHENYL}METHOXY)BENZALDEHYDE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Use in the synthesis of advanced materials with unique electronic or optical properties.
Biological Studies: Investigation of its effects on various biological pathways and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3-METHOXY-4-({4-[(2-METHOXY-4-{[(5E)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)METHYL]PHENYL}METHOXY)BENZALDEHYDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzaldehyde: A simpler compound with a single methoxy group and an aldehyde group.
3,4-Dimethoxybenzaldehyde: Contains two methoxy groups and an aldehyde group.
Thiazolidine-2,4-dione: Contains a thiazolidine ring similar to the target compound.
Uniqueness
3-METHOXY-4-({4-[(2-METHOXY-4-{[(5E)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)METHYL]PHENYL}METHOXY)BENZALDEHYDE is unique due to its complex structure, which combines multiple methoxy groups, phenyl groups, and a thiazolidine ring
Properties
Molecular Formula |
C27H23NO6S2 |
---|---|
Molecular Weight |
521.6 g/mol |
IUPAC Name |
3-methoxy-4-[[4-[[2-methoxy-4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]methyl]phenyl]methoxy]benzaldehyde |
InChI |
InChI=1S/C27H23NO6S2/c1-31-23-11-19(13-25-26(30)28-27(35)36-25)7-9-21(23)33-15-17-3-5-18(6-4-17)16-34-22-10-8-20(14-29)12-24(22)32-2/h3-14H,15-16H2,1-2H3,(H,28,30,35)/b25-13+ |
InChI Key |
UOHBZAZOGNKXJS-DHRITJCHSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=S)S2)OCC3=CC=C(C=C3)COC4=C(C=C(C=C4)C=O)OC |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=S)S2)OCC3=CC=C(C=C3)COC4=C(C=C(C=C4)C=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.